

Tasquinimod-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Tasquinimod-d3*

Cat. No.: *B12375349*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod-d3 is the deuterated form of Tasquinimod, an orally available small molecule that has been investigated primarily for its potential in treating solid tumors, most notably castration-resistant prostate cancer. As a second-generation quinoline-3-carboxamide derivative, Tasquinimod modulates the tumor microenvironment through multiple mechanisms, including the inhibition of angiogenesis and modulation of the immune response.^[1] The introduction of deuterium (d3) is typically employed in drug development to alter the metabolic profile of a compound, often to improve its pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of **Tasquinimod-d3** and its parent compound, Tasquinimod.

Chemical Structure and Properties

Tasquinimod-d3 is a deuterium-labeled analog of Tasquinimod. While the exact position of the three deuterium atoms can vary depending on the synthesis, a common labeling site is one of the methyl groups to enhance metabolic stability.

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure of Tasquinimod[2]

Representative Chemical Structure of **Tasquinimod-d3** (Note: The image of the chemical structure of **Tasquinimod-d3** is not available. The following is a representative structure with deuterium labeling on the N-methyl group for illustrative purposes.)

A definitive public image of the **Tasquinimod-d3** structure with the precise location of the deuterium atoms is not available. The deuterium labeling is typically on a metabolically active site to slow down metabolism.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₂₀ H ₁₄ D ₃ F ₃ N ₂ O ₄	[3]
Molecular Weight	409.37 g/mol	
CAS Number	1416701-99-9	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (100 mg/mL)	
Storage	-20°C	

Pharmacokinetic Properties (of Tasquinimod)

Parameter	Value	Species	Reference
Bioavailability	Excellent oral absorption	Mice	
Plasma Half-life	40 ± 16 hours	Humans	
Metabolism	Primarily hepatic	Humans	
Steady-State Serum Level	0.5 - 1.0 µM (at 1 mg/day oral dose)	Humans	

Mechanism of Action

Tasquinimod exerts its anti-tumor effects through a dual mechanism of action, primarily by targeting the tumor microenvironment. It is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and an inhibitor of the S100A9 protein.

- **S100A9 Inhibition:** Tasquinimod binds to S100A9, an immunomodulatory protein that is secreted by myeloid-derived suppressor cells (MDSCs) and promotes tumor development. By inhibiting S100A9, Tasquinimod disrupts the recruitment and immunosuppressive function of MDSCs within the tumor microenvironment. This leads to a reduction in the suppression of T-cell activity and a shift towards an anti-tumor immune response.
- **HDAC4 Allosteric Modulation:** Tasquinimod binds to the regulatory Zn²⁺ binding domain of HDAC4 with a high affinity (K_d of 10-30 nM). This allosteric binding locks HDAC4 in an inactive conformation, which in turn prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex prevents the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response of tumors. This ultimately leads to the downregulation of pro-angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.

Signaling Pathway Diagram

Caption: Mechanism of action of **Tasquinimod-d3**.

Experimental Protocols

Detailed synthesis and purification protocols for **Tasquinimod-d3** are not publicly available and are likely proprietary. However, protocols for preclinical evaluation of Tasquinimod have been described in the literature.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the efficacy of Tasquinimod in a subcutaneous prostate cancer xenograft model.

Materials:

- Prostate cancer cell line (e.g., CWR-22Rv1)
- Matrigel
- Immunocompromised mice (e.g., male athymic nude mice)
- Tasquinimod
- Vehicle control (e.g., sterile drinking water)
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture human prostate cancer cells under standard conditions.
- Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
- Tumor Growth and Treatment Initiation: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
- Drug Administration: Administer Tasquinimod orally, for example, dissolved in the drinking water at a specified concentration (e.g., 10 mg/kg/day). The control group receives the vehicle alone.
- Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice weekly).

- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for angiogenesis markers).

In Vitro T-Cell Suppression Assay

This protocol is designed to evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells.

Materials:

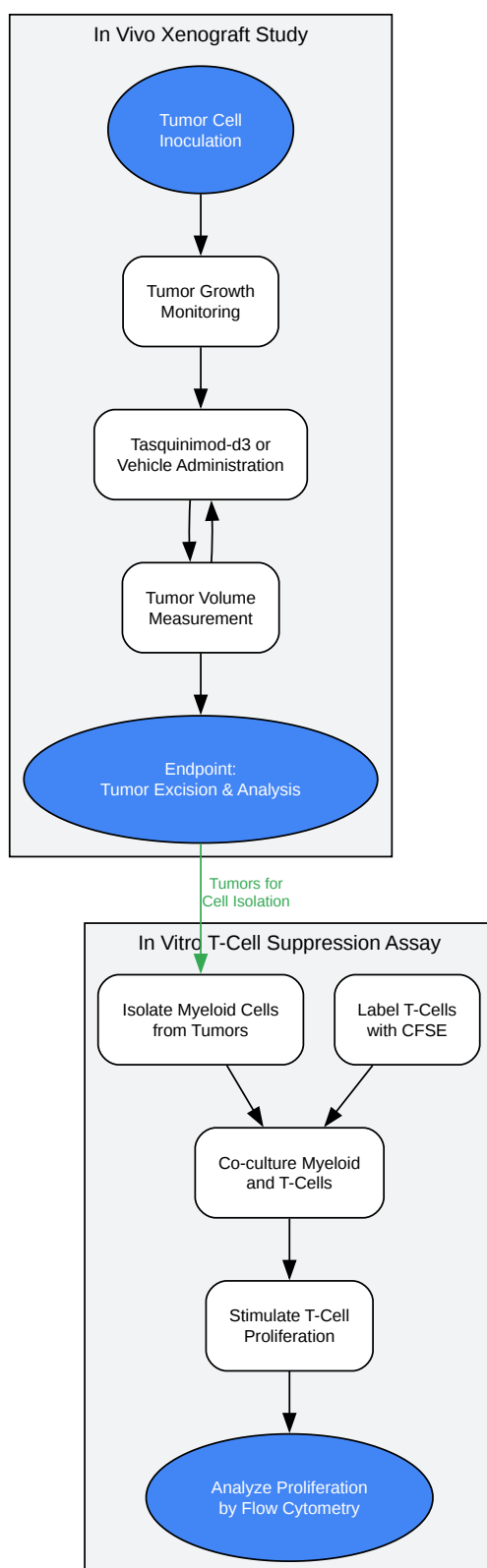
- CD11b⁺ myeloid cells isolated from tumors of vehicle- and Tasquinimod-treated mice.
- Splenocytes or purified T-cells from naive mice.
- T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
- Cell proliferation dye (e.g., CFSE).
- Complete RPMI-1640 medium.
- 96-well culture plates.

Procedure:

- Isolation of Myeloid Cells: Isolate tumors from mice treated with Tasquinimod or vehicle and prepare single-cell suspensions. Purify CD11b⁺ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- T-Cell Labeling: Label splenocytes or purified T-cells with CFSE according to the manufacturer's protocol.
- Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated myeloid cells at various ratios in a 96-well plate.
- T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.
- Incubation: Incubate the co-culture for 72-96 hours.

- Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. A reduction in the dilution of CFSE fluorescence indicates T-cell proliferation. The suppressive capacity of myeloid cells from Tasquinimod-treated mice is compared to that from vehicle-treated mice.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. A review of tasquinimod in the treatment of advanced prostate cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. file.glpbio.com \[file.glpbio.com\]](#)
- To cite this document: BenchChem. [Tasquinimod-d3: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12375349/docs#tasquinimod-d3-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b12375349/docs#tasquinimod-d3-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)